(Pyrrolidin-2-ylmethyl)urea

描述

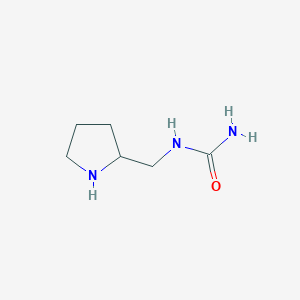

Structure

3D Structure

属性

IUPAC Name |

pyrrolidin-2-ylmethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-6(10)9-4-5-2-1-3-8-5/h5,8H,1-4H2,(H3,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZYPUZESMHUFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Foundational Significance of Pyrrolidine and Urea Motifs

The pyrrolidine (B122466) ring and the urea (B33335) functional group are independently recognized as "privileged scaffolds" in medicinal chemistry and drug discovery. mdpi.comresearchgate.netfrontiersin.org Their combination within a single molecule, as seen in (Pyrrolidin-2-ylmethyl)urea, presents a compelling platform for the design of new bioactive agents.

The five-membered saturated pyrrolidine ring is a common feature in numerous natural products and FDA-approved drugs. frontiersin.orgnih.gov Its non-planar, sp3-hybridized nature allows for the creation of complex and diverse three-dimensional structures, which is a key factor in achieving specific and high-affinity interactions with biological targets. nih.govresearchgate.net The introduction of a pyrrolidine ring into a molecule can also enhance its physicochemical properties, such as water solubility, and provide a handle for stereochemical control, which can be crucial for biological activity. researchgate.netmdpi.com

Emerging Research Trajectory of Pyrrolidin 2 Ylmethyl Urea Scaffolds

The academic interest in (Pyrrolidin-2-ylmethyl)urea and its derivatives is on an upward trajectory, driven by the potential to create novel compounds with unique biological activities. Researchers are actively exploring the synthesis of various substituted this compound analogs to investigate their structure-activity relationships (SAR).

Recent synthetic methodologies have facilitated the creation of a diverse range of unsymmetrical urea (B33335) derivatives, including those incorporating the pyrrolidine (B122466) scaffold. mdpi.com These methods often focus on the late-stage functionalization of complex molecules, allowing for the efficient generation of libraries of related compounds for biological screening. mdpi.com

One notable area of investigation involves the use of pyrrolidine-pyrazole ureas as potent and selective inhibitors of enzymes like 11β-hydroxysteroid-dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic diseases. researchgate.netnih.gov These studies highlight the potential of combining the pyrrolidine and urea motifs with other heterocyclic systems to achieve high target specificity.

Applications of Pyrrolidin 2 Ylmethyl Urea in Advanced Organic Synthesis and Catalysis

(Pyrrolidin-2-ylmethyl)urea as a Versatile Building Block in Complex Molecule Synthesis

The inherent chirality and functional group array of this compound make it an attractive starting material for the synthesis of a range of complex molecular architectures. Its ability to serve as a constrained chiral unit has been explored in the construction of peptidomimetics, foldamers, and diverse heterocyclic systems.

Integration into Peptidomimetic and Foldamer Architectures

Peptidomimetics and foldamers are designed to mimic the structure and function of natural peptides and proteins, often with enhanced stability and bioavailability. The rigid pyrrolidine (B122466) ring of this compound can enforce specific backbone conformations, a crucial aspect in the design of these structured oligomers.

Research has pointed towards the use of this compound derivatives as building blocks in the synthesis of foldamers. For instance, a PhD thesis from King's College London describes the synthesis of (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(pyrrolidin-2-ylmethyl)urea as a bifunctional organocatalyst, which also highlights its potential as a component for creating structured oligomers. kcl.ac.uk The work involved the synthesis of γ-amino acids, which are known building blocks for foldamers, and the urea (B33335) functionality provides a key hydrogen bonding motif for stabilizing folded structures. kcl.ac.uk The incorporation of such a constrained, chiral urea-containing unit can direct the folding of a synthetic oligomer into a predictable three-dimensional shape, akin to the helices and sheets found in proteins. kcl.ac.uk

Utilization in the Construction of Diverse Heterocyclic Frameworks

The pyrrolidine and urea moieties within this compound offer multiple reactive sites for the construction of a variety of heterocyclic frameworks, which are prevalent in pharmaceuticals and other biologically active compounds. While direct and extensive literature on the use of this compound as a starting material for diverse heterocycle synthesis is not abundant, the known reactivity of ureas and pyrrolidines suggests significant potential.

For example, the urea functionality can participate in cyclization reactions to form six-membered rings like pyrimidines or fused heterocyclic systems. The pyrrolidine nitrogen can act as a nucleophile to initiate intramolecular cyclizations, leading to bicyclic structures. The potential for this compound to act as a precursor to complex heterocyclic systems is an area ripe for further exploration.

Role as a Chiral Scaffold in Natural Product Synthesis

The enantiopure nature of this compound, derived from L- or D-proline, makes it an ideal chiral scaffold for the stereoselective synthesis of natural products. By transferring its inherent chirality to new stereocenters in a target molecule, it can significantly simplify complex synthetic routes.

However, a comprehensive review of the literature indicates that while the parent pyrrolidine scaffold is extensively used in natural product synthesis, specific examples employing this compound as the primary chiral building block are not widely reported. This suggests that its potential in this specific application remains largely untapped and presents an opportunity for future research endeavors in the field of total synthesis.

This compound in Organocatalysis

The development of small molecule organocatalysts has revolutionized asymmetric synthesis by offering a metal-free alternative to traditional catalysts. The bifunctional nature of this compound derivatives, capable of both hydrogen bonding and forming nucleophilic enamines, makes them highly effective in this regard.

Design and Mechanistic Studies of this compound-Based Organocatalysts

The design of organocatalysts based on this compound typically involves the installation of an aryl or other bulky group on the terminal nitrogen of the urea. This modification serves to tune the electronic and steric properties of the catalyst, thereby influencing its activity and selectivity. A prominent example is (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(pyrrolidin-2-ylmethyl)urea.

The mechanism of action for these bifunctional catalysts in reactions such as the Michael addition involves a dual activation strategy. The pyrrolidine nitrogen reacts with a carbonyl compound (e.g., a ketone) to form a nucleophilic enamine intermediate. Simultaneously, the urea moiety activates the electrophile (e.g., a nitroolefin) through hydrogen bonding. This brings the two reactants into close proximity within a chiral environment, facilitating a highly stereoselective bond formation. The steric hindrance provided by the substituent on the urea group helps to shield one face of the enamine, dictating the direction of the electrophilic attack.

Asymmetric Induction in Stereoselective Transformations Mediated by this compound Derivatives

Derivatives of this compound have demonstrated considerable success in catalyzing a range of asymmetric transformations, affording products with high levels of enantioselectivity. The Michael addition of ketones to nitroolefins is a well-documented example.

In a study, (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(pyrrolidin-2-ylmethyl)thiourea, a close analog of the urea catalyst, was shown to be highly effective in the asymmetric Michael addition of cyclohexanone (B45756) to various nitroolefins. The catalyst was able to induce high yields and enantiomeric excesses (ee) for the resulting products. The following table summarizes representative results from such catalytic reactions.

| Entry | Nitroolefin | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | β-Nitrostyrene | 10 | 95 | 96 |

| 2 | 4-Chloro-β-nitrostyrene | 10 | 98 | 97 |

| 3 | 4-Methyl-β-nitrostyrene | 10 | 94 | 95 |

| 4 | 2-Nitro-1-(thiophen-2-yl)ethene | 10 | 92 | 98 |

Data is representative of typical results found in the literature for analogous thiourea (B124793) catalysts and is intended for illustrative purposes.

These results underscore the potential of this compound derivatives as powerful tools for asymmetric catalysis, enabling the efficient synthesis of chiral molecules of significant interest in medicinal chemistry and materials science.

Enantioselective Catalytic Reactions Utilizing this compound Systems

This compound and its derivatives, particularly thiourea analogues, have emerged as powerful bifunctional organocatalysts. These catalysts operate through a cooperative mechanism where the pyrrolidine nitrogen activates the nucleophile (e.g., a ketone or aldehyde) by forming a chiral enamine intermediate. Simultaneously, the (thio)urea moiety activates the electrophile (e.g., a nitroolefin) through double hydrogen bonding, orienting it for a stereocontrolled reaction. This dual activation within a single molecule creates a highly organized, chiral transition state, leading to excellent enantioselectivity in a variety of carbon-carbon bond-forming reactions.

A notable application is the asymmetric Michael addition of ketones and aldehydes to nitroolefins. nih.gov For instance, a novel chiral pyrrolidine-thiourea catalyst has been successfully employed to catalyze the direct Michael addition of cyclohexanone and various aliphatic aldehydes to trans-nitroolefins. nih.gov These reactions produce the corresponding 1,4-adducts in moderate to good yields with high diastereoselectivity (up to 99:1 dr) and outstanding enantioselectivity (up to 99% ee). nih.gov The success of these catalysts stems from the synergistic action of the pyrrolidine ring and the thiourea group, which effectively control the facial selectivity of the reacting partners. nih.govresearchgate.net

Similarly, in asymmetric aldol (B89426) reactions, prolinamide-based catalysts featuring an aryl urea group have been synthesized and evaluated. researchgate.net These organocatalysts, which share the core principle of bifunctional activation, have proven effective in promoting reactions between ketones and aldehydes. The urea functionality is crucial for establishing a network of hydrogen bonds that rigidly holds the substrates in the transition state, a feature essential for high stereocontrol. researchgate.netnih.gov

The following table summarizes representative results from enantioselective reactions catalyzed by this compound-type systems.

| Reaction Type | Catalyst Type | Substrates | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|---|---|

| Michael Addition | Pyrrolidine-Thiourea | Cyclohexanone + trans-β-Nitrostyrene | 10 | Toluene | 72 | 99:1 (syn/anti) | 99 | nih.gov |

| Michael Addition | Pyrrolidine-Thiourea | Propanal + trans-β-Nitrostyrene | 10 | Toluene | 65 | 94:6 (syn/anti) | 97 | nih.gov |

| Michael Addition | Pyrrolidinyl-thioimidazole / Chiral Thioureido Acid | Cyclohexanone + (E)-1-nitro-3-phenylbuta-1,3-diene | 10 / 10 | Toluene | 85 | 93:7 (anti/syn) | 96 | nih.gov |

| Aldol Reaction | Prolinamide-Aryl Urea | Cyclohexanone + 4-Nitrobenzaldehyde | 20 | DMSO | 99 | 95:5 (anti/syn) | 98 | researchgate.net |

This compound as a Ligand in Metal-Catalyzed Reactions

Beyond organocatalysis, the this compound scaffold is an attractive candidate for use as a chiral ligand in transition metal-catalyzed reactions. The presence of multiple heteroatoms—specifically the nitrogen atoms of the pyrrolidine ring and the urea moiety, as well as the urea's carbonyl oxygen—provides several potential coordination sites for metal ions. This allows the molecule to act as a chelating ligand, forming stable metal complexes that can serve as asymmetric catalysts.

Chelation and Coordination Chemistry with Transition Metals

This compound can act as a versatile chelating ligand for a variety of transition metals, such as copper, palladium, rhodium, and ruthenium. nih.govhku.hk The most common coordination mode involves the formation of a stable five- or six-membered ring by binding to the metal center through two donor atoms. Based on its structure, two primary bidentate chelation modes are plausible:

N,N-Chelation: The ligand coordinates to the metal center via the secondary amine nitrogen of the pyrrolidine ring and one of the nitrogen atoms of the urea group. This forms a stable six-membered chelate ring.

N,O-Chelation: The ligand binds through the pyrrolidine nitrogen and the carbonyl oxygen of the urea group. This results in the formation of a five-membered chelate ring.

Studies on mixed-ligand complexes involving urea and amino acids have shown that urea can act as a neutral bidentate ligand, coordinating through both a nitrogen atom and the carbonyl oxygen. redalyc.org Similarly, the synthesis of chiral urea-bridged bisoxazoline ligands has demonstrated the capability of the urea unit to stabilize bimetallic copper(II) complexes, highlighting its robust coordinating ability. rsc.org Spectroscopic and X-ray diffraction analyses of related metal complexes confirm that nitrogen and oxygen atoms from urea-like structures effectively form dative bonds with transition metal centers. nih.govrsc.org The specific coordination mode adopted by this compound would depend on the nature of the metal ion, its oxidation state, and the reaction conditions.

Asymmetric Induction in Metal-Catalyzed Reactions through this compound Ligands

When a this compound ligand coordinates to a metal center, its inherent chirality, originating from the C2-substituted pyrrolidine ring, is transferred to the resulting metal complex. This creates a chiral catalytic environment that can discriminate between enantiotopic faces of a prochiral substrate or between enantiomers in a kinetic resolution. The steric bulk and electronic properties of the ligand dictate the geometry of the substrate's approach to the metal center, thereby controlling the stereochemical outcome of the reaction.

While direct examples featuring the specific this compound ligand are emerging, the principle is well-established with structurally similar chiral ligands. For instance, modular urea-based platforms have been developed where the corresponding copper complexes effectively catalyze asymmetric Henry (nitroaldol) reactions. researchgate.net In other work, chiral bipyridine-copper complexes have been used for asymmetric cyclopropanation, achieving high enantioselectivity. hku.hkresearchgate.net Similarly, palladium-catalyzed asymmetric synthesis of 2-pyrrolidinones has been achieved with high enantioselectivity using chiral phosphoramidite (B1245037) ligands. nih.gov These examples underscore the potential of this compound-metal complexes to serve as effective catalysts for a range of asymmetric transformations, including C-C bond formations, reductions, and oxidations.

The table below presents results from reactions using metal complexes of chiral ligands structurally analogous to this compound, illustrating the potential for asymmetric induction.

| Reaction Type | Metal | Ligand Type (Analogue) | Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Henry Reaction | Cu(OAc)₂ | Urea-Pyridylmethylamine | Benzaldehyde + Nitromethane | 98 | 14.5 | researchgate.net |

| Cyclopropanation | Cu(I) | Chiral Bipyridine | Styrene + Ethyl Diazoacetate | up to 86 | up to 92 (cis) | researchgate.net |

| Pyrrolidinone Synthesis | Pd(0) | Chiral Phosphoramidite | γ-Methylidene-δ-valerolactone + Isocyanate | up to 95 | up to 96 | nih.gov |

| Cyclopropanation | Ru(II) | Chiral Terpyridine | Styrene + t-Butyl Diazoacetate | N/A | up to 67 (cis) | hku.hk |

Catalyst Recycling and Heterogenization Strategies for this compound-Metal Complexes

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture, which is particularly important when precious or toxic metals are used. To address this, heterogenization strategies are employed, wherein the homogeneous catalyst is immobilized on an insoluble support. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation characteristic of heterogeneous catalysts.

For this compound-metal complexes, a common heterogenization strategy involves anchoring the ligand to a solid support prior to or following metal complexation. The ligand can be covalently tethered to various materials, including:

Inorganic Supports: Materials like silica (B1680970) gel or zeolites can be functionalized with reactive groups (e.g., chlorosilanes) that can form a covalent bond with a suitable functional group appended to the ligand.

Organic Polymers: The ligand can be incorporated into a polymer backbone, either by co-polymerization of a vinyl-functionalized ligand or by grafting it onto a pre-formed polymer (e.g., polystyrene). Porous organic polymers (POPs) offer a high surface area and tunable porosity, making them ideal supports. researchgate.net

Once immobilized, the supported catalyst can be easily recovered from the reaction mixture by simple filtration, washed, and reused in subsequent reaction cycles. This not only reduces costs and waste but also minimizes product contamination with metal residues. However, challenges in heterogenization include potential catalyst leaching (where the metal or ligand detaches from the support) and a possible reduction in catalytic activity or selectivity due to steric hindrance or modified electronic properties upon immobilization. researchgate.net

Conformational Analysis and Stereochemical Control of Pyrrolidin 2 Ylmethyl Urea

Conformational Preferences and Dynamics of the Pyrrolidine (B122466) Ring

The five-membered pyrrolidine ring is not planar. To alleviate the torsional strain that would exist in a flat structure, the ring adopts puckered conformations. proteopedia.org These non-planar forms are typically described as "envelope" and "twist" conformations. In an envelope pucker, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist pucker, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. proteopedia.org

The pyrrolidine ring is dynamic, undergoing rapid interconversion between various puckered forms through a process known as pseudorotation. acs.org For substituted pyrrolidines, such as those derived from proline, two principal puckered states are often favored, commonly referred to as "DOWN" and "UP" pucker. nih.gov These correspond to the displacement of the Cγ atom (C4) either on the opposite side (DOWN) or the same side (UP) of the ring as the Cδ (C5) and Cβ (C3) atoms, relative to the plane containing the other ring atoms. In proline-containing peptides, the nature of the peptide bond (cis or trans) can influence the preferred pucker, with cis-proline residues strongly favoring the DOWN pucker. nih.gov The specific conformation adopted by the (Pyrrolidin-2-ylmethyl)urea ring will be influenced by the steric and electronic properties of the methylurea (B154334) substituent at the C2 position.

Table 1: Principal Conformations of the Pyrrolidine Ring| Conformation Type | Description | Key Feature |

|---|---|---|

| Envelope (Endo/Exo) | Four ring atoms are coplanar, with the fifth atom displaced either above (endo) or below (exo) the plane. proteopedia.org | Minimizes eclipsing interactions of substituents. |

| Twist | Two adjacent atoms are on opposite sides of a plane defined by the other three atoms. proteopedia.org | Represents an intermediate energy state between envelope forms. |

| UP Pucker | A specific pucker conformation, often observed in trans-proline residues within alpha-helices. nih.gov | Favored in certain secondary protein structures. |

| DOWN Pucker | A pucker conformation strongly favored by cis-proline residues. nih.gov | Predominant pucker in cis-isomers of proline-containing peptides. |

Rotational Barriers and Flexibility of the Urea (B33335) Moiety

Computational studies on urea and its alkyl derivatives have quantified these rotational barriers. For unsubstituted urea, the barrier for rotation about the C-N bond is approximately 8.2 kcal/mol. acs.orgresearchgate.net Introducing alkyl substituents on the nitrogen atoms slightly increases this barrier to a range of 8.6-9.4 kcal/mol. acs.orgresearchgate.net This indicates that while the bond is not freely rotating, there is still considerable flexibility that allows the molecule to adopt different rotamers (conformational isomers arising from bond rotation). The relative orientation of the substituents on the nitrogen atoms can be described as syn or anti with respect to the carbonyl oxygen.

Table 2: Calculated Rotational Energy Barriers in Urea Derivatives| Compound | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|

| Urea | 8.2 | acs.orgresearchgate.net |

| Methylurea | ~8.6 - 9.4 (for C(sp2)-N bond) | acs.orgresearchgate.net |

| Ethylurea | ~8.6 - 9.4 (for C(sp2)-N bond) | acs.orgresearchgate.net |

| Phenylurea | ~8.6 - 9.4 (for C(sp2)-N bond) | acs.org |

Influence of Substituent Effects on Molecular Conformation

Furthermore, intramolecular hydrogen bonding can play a significant role. A hydrogen bond could form between the pyrrolidine ring's nitrogen (if it is a secondary amine, N-H) and the carbonyl oxygen of the urea moiety. Such an interaction would create a more rigid, cyclic-like structure, severely restricting the conformational freedom of both the ring and the side chain.

Conversely, the pyrrolidine ring acts as a bulky substituent on the urea nitrogen. This steric hindrance can influence the rotational barrier around the urea's C-N bond and affect the relative stability of the syn and anti conformers of the urea group. The specific electronic effects of the substituent, whether electron-donating or electron-withdrawing, can also modulate the C-N bond's double-bond character and thus the rotational energy landscape. acs.org

Principles of Chirality and Stereocontrol in this compound Derivatives

This compound is a chiral molecule, with the stereocenter located at the C2 position of the pyrrolidine ring. This gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The synthesis of enantiomerically pure derivatives of this compound is a significant challenge in organic chemistry, requiring methods of stereocontrol. mdpi.com

There are two primary strategies for achieving stereocontrol in the synthesis of such pyrrolidine derivatives:

Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material. For pyrrolidines, L-proline ((S)-proline) or D-proline ((R)-proline) are common choices. mdpi.comresearchgate.net The synthesis begins with the known stereochemistry of the starting material, and subsequent chemical transformations are designed to preserve this stereocenter while building the rest of the molecule. google.com

Asymmetric Catalysis: This method involves the use of a chiral catalyst to control the stereochemical outcome of a reaction that creates the chiral center. For instance, the stereoselective reduction of a pyrrole (B145914) precursor through catalytic hydrogenation can produce a pyrrolidine with high diastereoselectivity, where an initial stereocenter directs the formation of subsequent ones. nih.gov Similarly, 1,3-dipolar cycloaddition reactions can be controlled using chiral catalysts to produce specific stereoisomers of highly substituted pyrrolidines. rsc.org

The stereochemistry of substituents on the pyrrolidine ring is crucial for directing the outcome of further reactions. For example, in Mannich-type reactions, the position and nature of a substituent, such as an acid group on the pyrrolidine ring, can play a dominant role in controlling the stereochemistry of the product. acs.org

Supramolecular Chemistry and Non Covalent Interactions of Pyrrolidin 2 Ylmethyl Urea

Hydrogen Bonding Networks Involving the Urea (B33335) Functionality

The urea group is a powerful motif in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. nih.govnih.gov It possesses two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor. This arrangement allows for the formation of various hydrogen-bonding patterns, leading to the assembly of molecules into well-defined networks. researchgate.net

In the solid state, simple urea and its symmetrically substituted derivatives often form one-dimensional chains or ribbons. researchgate.net One common motif is the α-network, where each urea molecule donates two hydrogen bonds to the carbonyl oxygen of the next molecule in a chelating fashion. researchgate.net In the case of (Pyrrolidin-2-ylmethyl)urea, a disubstituted urea, similar chain-like structures stabilized by N-H···O=C hydrogen bonds are expected. The presence of the pyrrolidine (B122466) ring introduces steric bulk and an additional potential hydrogen bond acceptor (the ring nitrogen), which could influence the specific packing arrangement.

Intramolecular hydrogen bonding is also a possibility that can affect the conformation of the molecule. A hydrogen bond could form between one of the urea N-H groups and the nitrogen atom of the pyrrolidine ring, leading to a folded conformation. nih.gov Such intramolecular interactions can compete with the intermolecular hydrogen bonds necessary for self-assembly. nih.gov

The hydrogen bonding capabilities of the urea functionality are summarized in the table below:

| Functional Group | Hydrogen Bond Donor/Acceptor | Potential Interactions |

| Urea N-H | Donor | Intermolecular N-H···O=C, Intramolecular N-H···N (pyrrolidine) |

| Urea C=O | Acceptor | Intermolecular C=O···H-N |

| Pyrrolidine N-H | Donor | Intermolecular N-H···O=C |

| Pyrrolidine N | Acceptor | Intermolecular N···H-N, Intramolecular N···H-N (urea) |

Analysis of Intermolecular Interactions in Solid-State Structures

In addition to the dominant N-H···O hydrogen bonds, other weaker interactions are expected to play a role in the solid-state structure of this compound. These include:

C-H···O and C-H···π interactions: The methylene (B1212753) hydrogens of the pyrrolidine ring and the ethyl bridge can interact with the carbonyl oxygen of the urea group or the electron cloud of the pyrrolidine ring of neighboring molecules.

A summary of expected intermolecular interactions is provided in the table below:

| Interaction Type | Description |

| Strong Hydrogen Bonds | N-H···O interactions between urea moieties forming chains or dimers. |

| Weak Hydrogen Bonds | C-H···O and N-H···N interactions involving the pyrrolidine ring and urea group. |

| van der Waals Forces | Dispersion forces between the aliphatic portions of the molecules. |

Self-Assembly Phenomena of this compound Derivatives

The strong tendency of urea groups to form hydrogen-bonded aggregates makes them excellent building blocks for self-assembling systems. nih.govnih.gov Urea derivatives have been shown to self-assemble in solution to form a variety of supramolecular structures, including fibers, tapes, and gels. nih.govresearchgate.net This self-assembly is driven by the formation of extended hydrogen-bonded networks.

Derivatives of this compound, particularly those with additional functional groups, could be designed to exhibit specific self-assembly behaviors. For example, the introduction of long alkyl chains could lead to the formation of organogels, where the hydrogen-bonded urea tapes entrap solvent molecules. The chirality of the C2-substituted pyrrolidine ring could also be exploited to induce the formation of helical supramolecular polymers.

The self-assembly process is often influenced by factors such as solvent polarity, concentration, and temperature. In polar solvents, competition from solvent molecules can disrupt the hydrogen bonds between the urea groups, hindering self-assembly. Conversely, in non-polar solvents, the formation of strong intermolecular hydrogen bonds is favored.

Research on C3-symmetric tris-urea compounds has demonstrated their excellent properties as low-molecular-weight gelators (LMWGs) in a variety of solvents. researchgate.net While this compound is a mono-urea, the principles of hydrogen bond-driven aggregation are transferable.

Host-Guest Chemistry and Molecular Recognition Properties

The urea functionality is a well-known anion binding motif. The two parallel N-H bonds can act as a recognition site for a variety of anions, particularly those with complementary geometries such as carboxylates and phosphates. The binding occurs through the formation of hydrogen bonds between the urea N-H donors and the anionic guest.

While simple mono-ureas are generally weak anion binders, the incorporation of the pyrrolidine ring in this compound could influence its recognition properties. The pyrrolidine nitrogen, when protonated, could act as an additional binding site, potentially leading to cooperative binding effects. Furthermore, the pyrrolidine ring provides a structural scaffold that could be modified to create more sophisticated receptors. For example, linking two this compound units could create a cleft-like receptor with enhanced affinity and selectivity for dicarboxylates. rsc.org

The study of host-guest interactions often involves techniques such as NMR titration to determine association constants. For example, NMR studies have been used to investigate the equilibrium between folded and unfolded conformers of ureido-pyrimidines and their host-guest interactions with complementary molecules. nih.gov

The potential for this compound and its derivatives to act as hosts is summarized below:

| Guest Type | Potential Binding Interactions |

| Anions (e.g., Cl⁻, Br⁻, Acetate) | Hydrogen bonding between urea N-H groups and the anion. |

| Dicarboxylates | Cooperative hydrogen bonding with receptors containing multiple urea groups. |

| Neutral Molecules | Weaker interactions such as dipole-dipole and van der Waals forces. |

Computational and Theoretical Studies of Pyrrolidin 2 Ylmethyl Urea

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (Pyrrolidin-2-ylmethyl)urea at the electronic level. Methods such as Density Functional Theory (DFT) are employed to elucidate the molecule's electronic structure, which in turn governs its reactivity.

Key aspects of the electronic structure of urea (B33335) derivatives that are routinely investigated include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. For instance, studies on related N,N'-disubstituted ureas have shown that the geometry of the two urea nitrogens is typically between trigonal and tetrahedral. researchgate.net The delocalization of non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group leads to a degree of conformational restriction. researchgate.net

The reactivity of this compound can be predicted by analyzing its frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) indicates the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial parameter for assessing the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. A comprehensive analysis of the electronic structure of aqueous urea and its derivatives has been performed using soft X-ray spectroscopy and DFT calculations, providing detailed information on the occupied and unoccupied molecular orbitals. nih.gov

Quantum mechanical calculations have also been used to explore the structural and thermochemical properties of N-phenyl and N-alkyl cyclic ureas, revealing the influence of different substituents on the thermodynamic stability of the urea core. plos.org Such studies can provide valuable data for understanding the stability and reactivity of this compound.

Table 1: Representative Frontier Orbital Energies for Urea Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Urea | DFT/B3LYP/6-311+G* | -7.5 | 1.5 | 9.0 | researchgate.net |

| Dimethylurea | DFT/B3LYP | -6.8 | 1.2 | 8.0 | nih.gov |

| N-phenylurea | M05-2X/6-311++G(d,p) | -8.2 | -0.5 | 7.7 | plos.org |

This table presents representative data for related urea compounds to illustrate the typical values obtained from quantum chemical calculations. The exact values for this compound would require specific calculations.

Molecular Dynamics Simulations of Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic nature of this compound, including its conformational flexibility and interactions with solvents. These simulations model the movement of atoms over time, providing a detailed picture of the molecule's behavior in different environments.

The conformational landscape of N-alkyl-N'-aryl ureas has been systematically studied using techniques like Well-Tempered Metadynamics. researchgate.netnih.gov These studies reveal that the substitution pattern significantly influences the conformational preferences, with certain conformations being stabilized by internal hydrogen bonds. nih.gov For this compound, the pyrrolidine (B122466) ring and the flexible methyl-urea side chain can adopt various conformations, and MD simulations can map the free-energy landscape to identify the most stable conformers.

Solvation effects play a critical role in the behavior of molecules in solution. easychair.org MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. These simulations can reveal details about hydrogen bonding networks, the structure of the solvation shell, and the influence of the solvent on the conformational equilibrium of the solute. easychair.org For instance, the residence time of urea molecules around a protein surface has been shown to be longer than that of water, which can have implications for its interactions with biological macromolecules. acs.org Understanding the solvation of this compound is crucial for predicting its behavior in biological systems and for designing applications where it is used in a solution phase. The Kirkwood-Buff force field is a widely used model for urea in simulations. acs.org

Prediction of Reactivity and Selectivity in this compound-Mediated Processes

Computational methods are increasingly used to predict the outcome of chemical reactions, including the reactivity and selectivity of molecules like this compound when they act as catalysts or substrates.

The pyrrolidine moiety is a common scaffold in organocatalysis. mdpi.com Computational studies on proline and its derivatives, which share the pyrrolidine ring, have provided significant insights into the mechanisms of various organic reactions, such as aldol (B89426) and Michael additions. nih.govresearchgate.net These studies often use DFT to model transition states and intermediates, allowing for the prediction of stereoselectivity. The enantioselectivity of such reactions is often governed by subtle steric and electronic interactions in the transition state, which can be elucidated through computational modeling. researchgate.net

For this compound, computational models could be used to predict its efficacy as an organocatalyst. For example, by modeling the formation of enamine intermediates and their subsequent reaction with electrophiles, it would be possible to predict the likely stereochemical outcome of the reaction. The urea group can also participate in hydrogen bonding, which can play a crucial role in organizing the transition state and influencing selectivity. mdpi.com

Furthermore, the nucleophilicity of pyrrolidine-based organocatalysts has been quantified through a combination of experimental and computational methods, providing a scale to predict their reactivity towards various electrophiles. acs.org Such data can be invaluable in designing new reactions and predicting the behavior of this compound in synthetic applications.

Docking and Molecular Modeling Studies of Interactions with Biological Macromolecules

Molecular docking and modeling are indispensable tools for investigating the potential interactions of this compound with biological macromolecules, such as proteins and enzymes. These techniques predict the preferred binding orientation and affinity of a ligand to a target, providing insights into its potential biological activity.

Docking studies involving pyrrolidine-based compounds have been widely reported, often in the context of drug discovery. jocpr.comnih.govresearchgate.net These studies typically involve placing the ligand into the active site of a protein and scoring the different poses based on a force field. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, in a study of pyrrolidine derivatives as Mcl-1 inhibitors, molecular docking was used to understand the binding mode and was supported by molecular dynamics simulations to assess the stability of the complex. nih.gov

The urea functionality is known to be a key pharmacophore in many drugs, capable of forming multiple hydrogen bonds with protein targets. nih.gov Docking studies of this compound with a specific protein target would involve exploring how the pyrrolidine ring and the urea group fit within the binding pocket and which residues they interact with. The pyrrolidine ring can engage in hydrophobic interactions, while the urea moiety can act as both a hydrogen bond donor and acceptor. nih.gov

Following docking, molecular dynamics simulations are often performed to refine the binding pose and to calculate the binding free energy, providing a more accurate estimate of the ligand's affinity for the target. mdpi.com These simulations can also reveal the dynamic nature of the ligand-protein interaction and the role of water molecules in mediating the binding.

Table 2: Representative Docking Scores for Pyrrolidine-Containing Compounds

| Compound Class | Target Protein | Docking Program | Representative Docking Score (kcal/mol) | Source |

| Pyrrolidine-based Sulphonylureas | AKR1C1 | iGEMDOCK | -95 to -120 (arbitrary units) | researchgate.net |

| Pyrrolidine Derivatives | Mcl-1 | - | - | nih.gov |

| Pyridin-2-yl Urea Derivatives | ASK1 Kinase | Glide | - | mdpi.com |

This table provides examples of docking studies on related compounds to illustrate the application of this technique. The specific docking score for this compound would depend on the target protein and the software used.

Mechanistic Investigations of Biological Interactions Involving Pyrrolidin 2 Ylmethyl Urea Scaffolds

Elucidation of Molecular Recognition Mechanisms, e.g., Protein-Protein Interactions

The (pyrrolidin-2-ylmethyl)urea framework has proven effective in creating small molecules that disrupt protein-protein interactions (PPIs), which are central to many cellular functions and often implicated in disease. A significant application of this scaffold is in the development of inhibitors for the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. nih.gov In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing tumors to grow unchecked. nih.gov

Small-molecule inhibitors featuring the this compound scaffold can effectively block the p53-binding site on MDM2. These inhibitors are designed to mimic the key amino acid residues of p53—specifically Phe19, Trp23, and Leu26—that are essential for the interaction. nih.gov The pyrrolidine (B122466) ring of the scaffold serves as a core structure, with substituents that project into the corresponding hydrophobic pockets on the MDM2 surface. nih.gov The urea (B33335) component is crucial for forming hydrogen bonds with the backbone of the MDM2 protein, which helps to stabilize the inhibitor-protein complex. nih.gov X-ray crystallography studies have provided detailed images of how these inhibitors occupy the p53-binding cleft, thereby preventing MDM2 from binding to and degrading p53. nih.gov This restores the tumor-suppressing function of p53. nih.govnih.gov

Mechanistic Analysis of Enzyme Inhibition by this compound Derivatives

Derivatives of this compound have been successfully developed as potent inhibitors of various enzymes. The mechanism of inhibition, whether competitive, non-competitive, or uncompetitive, depends on the specific enzyme target and the chemical structure of the inhibitor.

A notable example is the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. nih.gov DPP-4 breaks down incretin (B1656795) hormones like GLP-1, which are responsible for stimulating insulin (B600854) secretion. nih.gov By inhibiting DPP-4, the levels of these hormones are increased, leading to better glycemic control in patients with type 2 diabetes. nih.gov

This compound-based compounds are effective DPP-4 inhibitors. nih.gov The pyrrolidine ring of the inhibitor typically fits into the S1 pocket of the DPP-4 active site, which normally accommodates a proline residue from the enzyme's natural substrates. researchgate.net The urea group is essential for forming strong hydrogen bonds with key amino acid residues in the active site, such as Glu205 and Glu206. nih.gov Kinetic analyses have shown that many of these derivatives act as competitive inhibitors, directly blocking the substrate from binding to the active site. nih.gov

Table 1: Examples of this compound Derivatives and Their Enzyme Inhibition Data

| Compound Class | Target Enzyme | Inhibition Data (IC50/Ki) | Mechanism of Action |

| Pyrrolidine-based amides | N-Acylethanolamine acid amidase (NAAA) | Low micromolar IC50 | Competitive, Reversible |

| Pyrazolylpyrolidine ureas | 11β-HSD1 | Potent inhibition | Not specified |

| Pyrrolidine amides | Dipeptidyl Peptidase IV (DPP-4) | Not specified | Not specified |

This table is for illustrative purposes and includes data from related pyrrolidine structures to demonstrate the scaffold's versatility.

Detailed Studies of Receptor Binding at the Molecular Level

The this compound scaffold has also been investigated for its ability to bind to various receptors, particularly G protein-coupled receptors (GPCRs). These receptors are crucial for cell signaling and are the targets of many existing drugs.

One significant application in this area is the development of antagonists for the C-C chemokine receptor type 5 (CCR5). researchgate.net CCR5 is a co-receptor that HIV uses to enter and infect host T cells. nih.gov Small-molecule antagonists that block CCR5 can prevent the virus from entering the cells, providing a viable strategy for HIV treatment. nih.gov

Molecular modeling and site-directed mutagenesis studies have shed light on how this compound-based antagonists bind to CCR5. These compounds typically bind to an allosteric site within the transmembrane domain of the receptor. The pyrrolidine moiety often forms hydrophobic interactions within this pocket, while the urea group establishes hydrogen bonds with polar residues, such as Tyr108 and Glu283. This binding event induces a conformational change in the receptor, which prevents it from interacting with both its natural chemokine ligands and the HIV envelope glycoprotein (B1211001) gp120, thus blocking viral entry. researchgate.net

Structure-Activity Relationship (SAR) Studies for Molecular Target Modulation

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of the this compound scaffold. gardp.orgoncodesign-services.com These studies involve making systematic chemical modifications to the molecule and evaluating how these changes affect its potency, selectivity, and other pharmacological properties. rsc.org

For DPP-4 inhibitors, SAR studies have identified several important structural features. nih.gov The stereochemistry of the pyrrolidine ring is often critical, with the (S)-enantiomer generally showing higher activity. Adding fluorine atoms to the pyrrolidine ring can increase both potency and metabolic stability. researchgate.net The substituent on the urea nitrogen can also be modified to enhance the inhibitor's properties. For example, adding a cyanophenyl group has been shown to improve potency by creating additional interactions with the S2 pocket of the DPP-4 enzyme. nih.gov

In the case of MDM2-p53 inhibitors, SAR studies have guided the optimization of lead compounds. nih.gov The substituents on the pyrrolidine ring are designed to mimic the key p53 residues, with a chlorophenyl group, for instance, effectively mimicking the Phe19 residue. nih.gov The groups attached to the urea nitrogen can also be adjusted to improve properties like cell permeability and oral bioavailability. These systematic modifications allow for the fine-tuning of the scaffold to maximize its therapeutic potential for a given molecular target.

Table 2: SAR Insights for this compound Derivatives Targeting DPP-4

| Molecular Modification | Position | Effect on Activity/Properties |

| Stereochemistry | Pyrrolidine Ring | (S)-enantiomer is generally more active |

| Fluorination | Pyrrolidine Ring (C-4 position) | Enhances potency and metabolic stability |

| Substituent Variation | Urea Nitrogen | Introduction of cyanophenyl groups can increase potency |

| Ring Size | S2 Pocket Binding Moiety | 5-membered rings (proline) enhance inhibitory activity |

This table summarizes general SAR trends for DPP-4 inhibitors based on related pyrrolidine scaffolds. nih.govresearchgate.net

Future Research Directions and Academic Challenges for Pyrrolidin 2 Ylmethyl Urea

Exploration of Novel Synthetic Pathways and Methodologies

A primary challenge in the study of (Pyrrolidin-2-ylmethyl)urea is the development of efficient, scalable, and stereoselective synthetic routes. While methods exist for the synthesis of pyrrolidines and ureas separately, direct and versatile pathways to this specific bifunctional molecule are not well-established. doaj.orgorganic-chemistry.org

Future research should focus on:

Convergent Synthesis: Developing strategies where the chiral pyrrolidine (B122466) precursor, (S)- or (R)-2-(aminomethyl)pyrrolidine, is coupled with an isocyanate or a suitable carbonyl equivalent. The challenge lies in achieving high yields and purity while avoiding side reactions.

Green Chemistry Approaches: Adapting modern, environmentally friendly techniques to the synthesis. nih.gov This could include microwave-assisted organic synthesis (MAOS) to potentially increase reaction rates and efficiency, or the use of solvent-free reaction conditions. nih.govnih.gov

Asymmetric Synthesis: For applications in catalysis and medicine, access to enantiomerically pure this compound is paramount. Research into asymmetric routes that establish the chiral center on the pyrrolidine ring early in the synthesis or through catalytic asymmetric transformations will be crucial.

Multi-component Reactions: Designing one-pot reactions that bring together simpler starting materials to construct the target molecule. This approach, while challenging to develop, offers significant advantages in terms of atom economy and operational simplicity, aligning with the principles of sustainable chemistry. nih.gov

A recent patent for a pyrrolidinyl urea (B33335) derivative highlights a multi-step process involving protection, activation, and coupling, which underscores the need for more streamlined methodologies. google.com

Development of Advanced Catalytic Systems Based on this compound

The structure of this compound is highly suggestive of catalytic activity. The pyrrolidine nitrogen can act as a nucleophilic center or a Brønsted base, while the urea moiety is an excellent hydrogen-bond donor, capable of activating electrophiles and controlling stereochemistry. researchgate.netnih.gov This bifunctional nature is a hallmark of many powerful modern organocatalysts.

Key research avenues include:

Bifunctional Organocatalysis: Investigating this compound and its derivatives as catalysts for asymmetric reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. researchgate.netnih.gov The synergy between the pyrrolidine's ability to form enamines or iminium ions and the urea's ability to form a "binding pocket" through hydrogen bonds could lead to high levels of enantioselectivity. nih.gov

Metal Complexation and Catalysis: Utilizing the urea and pyrrolidine nitrogens as ligands for transition metals. mdpi.com The resulting metal complexes could be explored as catalysts for a variety of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The development of copper(II) complexes with 2-pyridyl urea ligands has shown promise for creating novel catalysts, a strategy that could be adapted here. mdpi.com

Immobilized Catalysts: Grafting the this compound scaffold onto solid supports, such as polymers or silica (B1680970) gel. This would facilitate catalyst recovery and reuse, a critical factor for industrial applications and sustainable chemical processes.

The table below outlines potential catalytic applications and the key structural features of this compound that would be exploited.

| Catalytic Application | Key Structural Feature(s) | Potential Reaction Type |

| Enamine Catalysis | Secondary Pyrrolidine Nitrogen | Asymmetric Aldol, Michael Addition |

| Iminium Catalysis | Secondary Pyrrolidine Nitrogen | Asymmetric Diels-Alder, Friedel-Crafts |

| H-Bonding Catalysis | Urea Moiety | Anion Recognition, Electrophile Activation |

| Bifunctional Catalysis | Pyrrolidine and Urea | Michael Addition, Mannich Reaction |

| Metal-Ligand Catalysis | N,N'-donors | Henry (Nitroaldol) Reaction, Oxidation |

Integration into Emerging Functional Materials and Smart Systems

The strong hydrogen-bonding capability of the urea group presents significant opportunities for incorporating this compound into advanced materials. Urea moieties are known to form well-defined, one-dimensional hydrogen-bonded arrays, which can be leveraged to create ordered supramolecular structures.

Future challenges and opportunities in this area are:

Supramolecular Polymers and Gels: Designing derivatives of this compound that can self-assemble into long-chain polymers or three-dimensional gel networks through non-covalent interactions. The pyrrolidine unit could be functionalized to tune solubility and control the morphology of the resulting materials.

Smart Materials: Creating materials that respond to external stimuli. For example, the basicity of the pyrrolidine nitrogen could be exploited to create pH-responsive materials, where a change in acidity disrupts the hydrogen-bonding network of the urea groups, leading to a change in material properties (e.g., disassembly of a gel).

Molecular Recognition and Sensing: Developing materials with specific binding sites for anions or other guest molecules. The urea group is a well-known anion-binding motif, and integrating this into a polymer or onto a surface could form the basis for chemical sensors. The pyrrolidine ring provides a convenient handle for attaching signaling units, such as fluorophores.

New Frontiers in Mechanistic Biological Chemistry and Chemical Biology Applications

Both the pyrrolidine ring and the urea functional group are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govnih.gov This suggests that this compound derivatives are promising candidates for the development of new therapeutic agents and chemical probes.

Research in this domain should focus on:

Enzyme Inhibition: The urea group can mimic peptide bonds and form key hydrogen-bonding interactions with enzyme active sites. nih.gov Derivatives of this compound could be designed as inhibitors of enzymes such as kinases, proteases, or epoxide hydrolases, which are important targets in cancer and inflammatory diseases. nih.govnih.gov For instance, diaryl ureas like Sorafenib are potent multi-kinase inhibitors. nih.gov

Protein-Protein Interaction (PPI) Modulation: Targeting the interfaces between proteins is a major challenge in drug discovery. The defined three-dimensional structure of the pyrrolidine ring combined with the hydrogen-bonding capacity of the urea could be used to design molecules that disrupt specific PPIs, such as the MDM2-p53 interaction, which is a key target in cancer therapy. scispace.comresearchgate.net

Chemical Probes: Synthesizing derivatives that are tagged with fluorescent dyes or affinity labels. These probes could be used to study biological processes, identify new drug targets, and visualize the distribution of the molecule within cells, providing valuable mechanistic insights.

Computational Design and Rational Development of Enhanced this compound Derivatives

To accelerate the discovery process and reduce the reliance on empirical screening, computational methods are indispensable. A rational, computer-aided design strategy can guide synthetic efforts toward molecules with optimized properties. nih.govnih.gov

Future academic challenges involve:

Developing QSAR Models: Creating quantitative structure-activity relationship (QSAR) models for specific biological targets. By synthesizing and testing a small library of this compound derivatives, computational models can be built to predict the activity of new, unsynthesized compounds. nih.gov

Structure-Based Design: Using molecular docking and molecular dynamics (MD) simulations to predict how these molecules bind to target proteins. scispace.comnih.gov This allows for the rational design of modifications to the scaffold that enhance binding affinity and selectivity. For example, simulations could predict the optimal substituents on the pyrrolidine ring or the terminal nitrogen of the urea to maximize interactions within an enzyme's active site.

ADMET Prediction: Employing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. This early-stage filtering is crucial for identifying candidates with drug-like properties and avoiding costly late-stage failures. nih.gov

The table below summarizes computational approaches and their potential impact on the development of this compound derivatives.

| Computational Technique | Objective | Expected Outcome |

| Molecular Docking | Predict binding mode and affinity | Prioritization of derivatives for synthesis |

| Molecular Dynamics (MD) | Assess complex stability and dynamics | Understanding of binding interactions over time |

| 3D-QSAR | Correlate structure with activity | Predictive models for designing potent analogs |

| ADMET Prediction | Evaluate drug-likeness | Early identification of candidates with favorable pharmacokinetic profiles |

By systematically addressing these research directions and challenges, the scientific community can fully explore the chemical, material, and biological potential of the this compound scaffold, paving the way for new innovations in catalysis, smart materials, and medicine.

常见问题

Q. What are the recommended synthetic routes for (Pyrrolidin-2-ylmethyl)urea, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves acid-catalyzed reactions of urea derivatives with pyrrolidine intermediates. For example, a general procedure includes condensing (4,4-diethoxybutyl)ureas with phenols under acidic conditions to form pyrrolidine carboxamides . Optimization strategies:

- Temperature control : Reactions performed at 60–80°C yield higher purity products.

- Catalyst selection : Use of p-toluenesulfonic acid (PTSA) improves regioselectivity.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 1:3) effectively isolates the compound.

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- X-ray crystallography : Resolve stereochemistry using single-crystal diffraction (e.g., Cu-Kα radiation, 153 K conditions) .

- Spectroscopy : Confirm functional groups via FT-IR (N-H stretch at 3300–3400 cm⁻¹) and ¹H NMR (pyrrolidine protons at δ 1.5–2.5 ppm).

- Thermal analysis : DSC/TGA to assess stability (decomposition >200°C) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335).

- Emergency response : For oral exposure, administer activated charcoal (1 g/kg body weight) and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural analogs. A systematic approach includes:

- Meta-analysis : Compare datasets using PRISMA guidelines to identify confounding variables (e.g., solvent polarity, cell lines) .

- Dose-response reevaluation : Reproduce studies with standardized concentrations (IC₅₀ values).

- Structural analogs : Test derivatives with modified substituents to isolate pharmacophore contributions .

Q. What advanced computational methods are suitable for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with flexible side chains to model interactions with enzymes (e.g., carbonic anhydrase).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å acceptable) .

- QSAR modeling : Correlate substituent electronegativity with activity using Gaussian09 (R² >0.85 required) .

Q. How can researchers design in vivo studies to evaluate the organ-specific toxicity of this compound?

Methodological Answer:

- Animal models : Use Sprague-Dawley rats (n=10/group) for acute toxicity (OECD 423).

- Dosing : Administer 50–200 mg/kg orally; monitor weight, hematology, and histopathology (liver/kidney focus) .

- Ethical compliance : Obtain IRB approval with detailed participant selection criteria (e.g., exclusion of immunocompromised subjects) .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

Methodological Answer:

- Non-linear regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC₅₀.

- ANOVA with post-hoc tests : Compare means across concentrations (p<0.05 significance) .

- Survival curves : Kaplan-Meier analysis for longitudinal toxicity studies .

Q. How should researchers address ethical challenges in sharing data from studies involving this compound?

Methodological Answer:

- De-identification : Remove all personal identifiers and aggregate data to prevent re-identification .

- Informed consent : Clearly state data-sharing intentions in consent forms (e.g., "anonymized data may be deposited in public repositories") .

- Compliance : Adhere to GDPR/EU guidelines for open data while ensuring participant confidentiality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。